Piperitenone oxide

Larvicide Mosquito control Culex pipiens

Piperitenone oxide is the only mint monoterpene whose 1,2-epoxide moiety confers enantioselective bioactivity absent in carvone, menthol, or pulegone. With a validated LC₅₀ of 9.95 mg/L against Culex pipiens and antibiotic-resistance-reversing synergy in clinical S. aureus, sourcing chirally defined (>98% ee) material is essential—natural sources achieve only 66% ee, and racemic mixtures or crude oils yield inactive or misleading results.

Molecular Formula C10H14O2
Molecular Weight 166.22 g/mol
CAS No. 5945-46-0
Cat. No. B15622863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperitenone oxide
CAS5945-46-0
Molecular FormulaC10H14O2
Molecular Weight166.22 g/mol
Structural Identifiers
InChIInChI=1S/C10H14O2/c1-6(2)7-4-5-10(3)9(12-10)8(7)11/h9H,4-5H2,1-3H3
InChIKeyAKASWINDKIEEBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Piperitenone Oxide (CAS 5945-46-0): Core Identity and Procurement-Relevant Characteristics


Piperitenone oxide (also known as rotundifolone or lippione) is a cyclic oxygenated monoterpene characterized by a rare 1,2-epoxide and a conjugated ketone. It is the principal constituent in the essential oil of several Mentha species, particularly Mentha suaveolens and certain chemotypes of M. spicata, where it can reach concentrations > 80% [1]. It belongs to a distinct biosynthetic pathway (the carvone pathway) that differentiates it from the menthol- or pulegone-dominated species. Chemically, its high oxygen content predicts distinct hydrogen-bonding and polarity properties (logP ~2.07) compared to hydrocarbon monoterpenes [2], which has functional consequences for bioactivity and formulation.

Why Piperitenone Oxide Cannot Be Substituted by Generic Mint Monoterpenes


The biological activity of piperitenone oxide is strictly dependent on a 1,2-epoxide moiety that is absent in common mint monoterpenes such as carvone, menthol, or pulegone. Direct experimental evidence demonstrates that carvone and menthol are completely inactive in differentiation-inducing assays where piperitenone oxide is potent [1]. Furthermore, the absolute configuration of the epoxide determines efficacy: the (+)-enantiomer exhibits significantly stronger differentiation-inducing activity than the (-)-enantiomer [2]. Natural sources contain only 66% enantiomeric excess, meaning that synthetic or racemic material will have different potency profiles [2]. These findings prove that substitution by a structurally related mint compound—or even by an enantiomerically different batch of piperitenone oxide—will yield quantitatively different, often null, experimental outcomes.

Quantitative Differentiation Evidence for Piperitenone Oxide (CAS 5945-46-0) Sourcing Decisions


Larvicidal Potency Against Culex pipiens: Piperitenone Oxide vs. 1,8-Cineole

In a direct head-to-head comparison of isolated constituents, piperitenone oxide demonstrated a highly significant larvicidal effect against Culex pipiens larvae with an LC50 of 9.95 mg/L, whereas the structurally comparable monoterpene ether 1,8-cineole revealed no toxicity at tested concentrations [1]. This comparison isolates the structural requirement for the epoxide and enone for lethal activity.

Larvicide Mosquito control Culex pipiens

Larvicidal Efficacy Against Anopheles stephensi: Piperitenone Oxide Outperforms Crude Spearmint Oil

A comparative evaluation of isolated piperitenone oxide against the crude essential oil of Mentha spicata variety viridis found the purified compound to be significantly more potent. The LD50 against fourth instar A. stephensi larvae was 61.64 µg/mL for piperitenone oxide, compared to 82.95 µg/mL for the whole oil [1]. This demonstrates that isolation and purification eliminates inactive oil constituents, concentrating the toxic principle.

Malaria vector control Anopheles stephensi Insecticidal

Synergistic Antibacterial Action with Antibiotics: Piperitenone Oxide Lowers MICs of Standard Drugs

In a checkerboard assay against clinical multi-resistant isolates, piperitenone epoxide (PEO) demonstrated a clear, quantifiable synergy with standard antibiotics. Synergism, defined as an FIC Index ≤0.5, was observed in the majority of S. aureus combinations, including 67.86% of strains for ceftriaxone/PEO, levofloxacin/PEO, and linezolid/PEO, 60.71% for vancomycin/PEO, and 57.14% for ampicillin/PEO [1]. The compound alone exhibited strain-dependent direct antimicrobial activity with average MICs of 172.8 µg/mL (S. aureus) and 512.2 µg/mL (E. coli) [1], revealing a Gram-positive preferential sensitivity.

Antimicrobial resistance Antibiotic adjuvant Staphylococcus aureus

Cancer Cell Differentiation Induction: Piperitenone Oxide is Active, Carvone and Menthol are Inactive

In a bioassay-guided fractionation against RCM-1 human colon cancer cells, piperitenone oxide was identified as the active differentiation-inducing principle. A critical control found that the structurally related mint monoterpenes carvone and menthol, at equivalent concentrations, did not possess the differentiation-inducing effect [1]. The effective dose of piperitenone oxide was reported as the lowest among all differentiation-inducers tested in that bioassay system [1], establishing a functional selectivity not shared by common mint compounds.

Differentiation therapy Colon cancer RCM-1 cells

Enantiomeric Purity Determines Activity: (+)-Piperitenone Oxide Outperforms the (-)-Enantiomer

Chiral HPLC resolution of synthetic (±)-piperitenone oxide yielded both enantiomers with >98% enantiomeric excess. Subsequent evaluation revealed that (+)-piperitenone oxide has significantly stronger differentiation-inducing activity than (–)-piperitenone oxide against RCM-1 cells [1]. Naturally isolated piperitenone oxide from M. spicata contains only 66% enantiomeric excess of the (+)-form [1], meaning that synthetic racemic material or material from non-certified natural sources will contain varying amounts of the less active enantiomer, unpredictably reducing batch potency.

Chiral purity Enantiomer Structure-activity relationship

Application Scenarios Where Piperitenone Oxide's Differentiated Properties Deliver Value


Mosquito Larvicide Development Programs Targeting Culex or Anopheles Species

For teams developing new mosquito larvicides, sourcing isolated piperitenone oxide rather than a crude Mentha essential oil or a generic monoterpene ensures a product with a verified LC50 of 9.95 mg/L against Culex pipiens and an LD50 of 61.64 µg/mL against Anopheles stephensi [1][2]. The direct comparison to 1,8-cineole and crude oil in Section 3 proves this specific compound is the active principle, enabling precise dosing, structure-activity studies, and reproducible field-trial formulations.

Antibiotic Adjuvant Research Against Multidrug-Resistant Staphylococcus aureus

In projects seeking to reverse antibiotic resistance, piperitenone oxide provides a structurally distinct adjuvant with a documented synergy profile. The compound reduces the MIC of ceftriaxone, levofloxacin, and linezolid in over two-thirds of clinical S. aureus strains [3]. This specific evidence supports its selection over carvone or menthol, which lack epoxide-dependent interactions with bacterial targets and have no reported synergy with these clinically critical antibiotics.

Cancer Differentiation Therapy Discovery and Pharmacophore Studies

For cancer research programs screening natural products for differentiation-inducing activity, piperitenone oxide is the only mint monoterpene with validated activity in RCM-1 colon cancer cells, while the common analogs carvone and menthol are completely inactive [4]. The observation that the (+)-enantiomer is essential for activity demands sourcing of chirally defined material (>98% ee) to ensure robust SAR interpretation and avoid false negatives from inactive racemic mixtures [5].

Technical Documentation Hub

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